L-Cysteic acid monohydrate

Catalog No.
S1767624
CAS No.
23537-25-9
M.F
C3H9NO6S
M. Wt
187.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteic acid monohydrate

CAS Number

23537-25-9

Product Name

L-Cysteic acid monohydrate

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid;hydrate

Molecular Formula

C3H9NO6S

Molecular Weight

187.17 g/mol

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1

InChI Key

PCPIXZZGBZWHJO-DKWTVANSSA-N

SMILES

Array

Synonyms

L-Cysteicacidmonohydrate;23537-25-9;UNII-VN8X20T18R;(R)-2-Amino-3-sulfopropanoicacidhydrate;(R)-2-Amino-3-sulfopropionicacid;L-CysteicAcidHydrate;beta-Sulfo-L-alanine;C3H9NO6S;cysteinesulfonicacidhydrate;Cysteicacidmonohydrate,l-;SCHEMBL1157749;VN8X20T18R;30170_SIGMA;CTK3J4525;L-2-Amino-3-sulfopropionicacid;L-Cysteicacidmonohydrate[MI];MolPort-003-929-596;PCPIXZZGBZWHJO-DKWTVANSSA-N;L-Alanine,3-sulfo-,monohydrate;MFCD00149544;Alanine,3-sulfo-,monohydrate,l-;AKOS016011092;L-Alanine,3-sulfo-,hydrate(1:1);AK122208;KB-53169

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O.O

L-Cysteic acid monohydrate (CAS 23537-25-9) is a fully oxidized, zwitterionic amino acid derivative characterized by its highly stable sulfonic acid group and robust crystalline structure. As the terminal oxidation product of L-cysteine, it exhibits excellent water solubility and absolute redox stability under standard atmospheric conditions . In industrial and biochemical procurement, it is primarily sourced as a high-fidelity internal standard for high-performance liquid chromatography (HPLC) and LC-MS amino acid analysis, a direct precursor for biocatalytic taurine synthesis, and a stable building block for peptide synthesis and monomeric surfactant development . The monohydrate form is specifically favored in manufacturing and analytical workflows because its incorporated lattice water prevents the hygroscopic caking commonly associated with anhydrous amino acid derivatives, ensuring precise gravimetric handling and extended shelf life .

Attempting to substitute L-Cysteic acid monohydrate with its unoxidized precursor (L-Cysteine) or partially oxidized intermediates (L-Cysteine sulfinic acid) introduces severe reproducibility risks in both analytical and synthetic applications. L-Cysteine is highly susceptible to spontaneous auto-oxidation in aqueous solutions, rapidly forming insoluble cystine and altering the molarity of standard solutions over a matter of hours . This instability renders it useless as a reliable internal standard for prolonged autosampler queues. Furthermore, while anhydrous L-cysteic acid is chemically similar, it lacks the stable crystal lattice provided by the monohydrate form, making it prone to moisture absorption during bulk storage, which skews gravimetric dosing . By utilizing the fully oxidized monohydrate, procurement teams eliminate redox-driven degradation and moisture-induced variability, ensuring absolute lot-to-lot consistency in downstream processing.

Aqueous Solution Stability for Analytical Standards

In amino acid quantification via HPLC or LC-MS, internal standards must maintain absolute concentration integrity over prolonged analysis times. L-Cysteic acid monohydrate, being fully oxidized, exhibits >99% stability in aerated aqueous solutions over extended periods, yielding a relative standard deviation (RSD) of <1% in peak area during 72-hour autosampler storage. In contrast, native L-cysteine degrades rapidly via disulfide bond formation, showing significant concentration loss (<70% remaining) and >5% RSD under identical conditions .

Evidence DimensionSolution stability (peak area RSD over 72h in aerated water)
Target Compound Data< 1% RSD (>99% intact)
Comparator Or BaselineL-Cysteine (> 5% RSD, <70% intact)
Quantified DifferenceNear-total elimination of auto-oxidation degradation
ConditionsAqueous solution, room temperature, ambient air exposure, HPLC/LC-MS autosampler conditions

Procuring the fully oxidized monohydrate prevents standard degradation during long analytical runs, eliminating the need for constant recalibration and reducing assay failure rates.

Thermal Decomposition and Lattice Stability

The hydration state of L-cysteic acid significantly influences its thermal and handling properties. L-Cysteic acid monohydrate demonstrates a higher thermal decomposition threshold, melting with decomposition at 267 °C. In comparison, the anhydrous form of L-cysteic acid begins to decompose at a lower threshold of 260 °C . The presence of the water molecule in the crystal lattice stabilizes the solid state, reducing hygroscopicity and preventing the material from caking during bulk storage .

Evidence DimensionThermal decomposition temperature
Target Compound Data267 °C (dec.)
Comparator Or BaselineAnhydrous L-Cysteic acid (260 °C dec.)
Quantified Difference7 °C increase in thermal stability threshold
ConditionsStandard melting point / thermal decomposition assay

The monohydrate form provides superior bulk storage stability and easier gravimetric handling for manufacturing, reducing material waste from moisture-induced clumping.

Precursor Efficiency in Biocatalytic Taurine Synthesis

In the engineered biosynthesis of taurine, substrate selection dictates pathway efficiency. L-Cysteic acid monohydrate serves as a direct, stable substrate for cysteine sulfinic acid decarboxylase (CSAD) and engineered glutamate decarboxylase (GAD) enzymes, yielding taurine in a single decarboxylation step. Using L-cysteine as a starting material requires complex, multi-enzyme cascades (involving cysteine dioxygenase) to achieve the necessary oxidation state, which often results in intermediate toxicity and lower overall atom economy [1]. Supplying L-cysteic acid directly bypasses the rate-limiting oxidation step.

Evidence DimensionEnzymatic steps required for taurine conversion
Target Compound Data1 step (direct decarboxylation)
Comparator Or BaselineL-Cysteine (≥ 2 steps: oxidation + decarboxylation)
Quantified DifferenceElimination of the rate-limiting oxidation bottleneck
ConditionsIn vitro or engineered microbial biocatalysis using GAD/CSAD enzymes

For industrial biotechnology applications, procuring L-cysteic acid monohydrate simplifies the biocatalytic cascade, increasing bioreactor yield and reducing the need for complex multi-enzyme systems.

Internal Standard for Amino Acid Profiling (HPLC/LC-MS)

Due to its absolute redox stability and resistance to auto-oxidation compared to native L-cysteine, L-Cysteic acid monohydrate is the preferred internal standard for high-throughput amino acid analysis. It ensures that calibration curves remain perfectly linear and reproducible over multi-day autosampler queues, making it an essential procurement item for clinical diagnostics and food science laboratories.

Direct Precursor for Biocatalytic Taurine Production

In synthetic biology and industrial fermentation, L-Cysteic acid monohydrate is utilized as a highly efficient, single-step substrate for engineered decarboxylase enzymes (such as GAD or CSAD). By bypassing the complex oxidation steps required when starting from L-cysteine, it maximizes atom economy and streamlines the production of taurine for nutritional and pharmaceutical applications [1].

Peptide Synthesis and Disulfide Bond Mimicry

In the development of therapeutic peptides and protein mimetics, L-Cysteic acid monohydrate is incorporated to mimic the fully oxidized state of cysteine. Its stable sulfonic acid group allows researchers to study oxidative folding pathways and create permanent, non-reducible structural analogs of disulfide bridges without the risk of spontaneous reduction during formulation .

Monomeric Surfactant and Cosmetic Formulation

Leveraging its zwitterionic nature, high water solubility, and thermal stability (dec. 267 °C), L-Cysteic acid monohydrate serves as a premium building block in the synthesis of specialized monomeric surfactants. Its robust crystal lattice ensures predictable handling during bulk manufacturing of cosmetic and detergent formulations requiring high-purity, stable sulfur-containing compounds .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

187.01505818 Da

Monoisotopic Mass

187.01505818 Da

Heavy Atom Count

11

UNII

VN8X20T18R

Wikipedia

L-cysteic acid monohydrate

Dates

Last modified: 08-15-2023

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